![molecular formula C18H23NO4S B13403607 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid CAS No. 890708-64-2](/img/structure/B13403607.png)
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat benign prostatic hyperplasia (BPH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid typically involves multiple steps. One common method includes the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. This intermediate is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. The final compound is obtained through hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Key intermediate in the production of drugs for treating BPH and other conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid involves its interaction with specific molecular targets, such as α1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction in the prostate .
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used to treat BPH.
Alfuzosin: Similar in function but with different pharmacokinetic properties.
Silodosin: Known for its high selectivity for α1A-adrenergic receptors.
Uniqueness
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively target α1-adrenergic receptors makes it particularly effective in treating BPH without significantly affecting blood pressure .
Propiedades
Número CAS |
890708-64-2 |
|---|---|
Fórmula molecular |
C18H23NO4S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H23NO4S/c1-13(19-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(20,21)22/h4-10,12-14,19H,11H2,1-3H3,(H,20,21,22)/t13-,14-/m1/s1 |
Clave InChI |
QBGOTFZYXLKICE-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)O)N[C@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
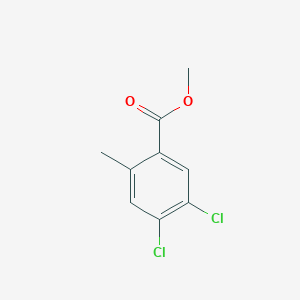

![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
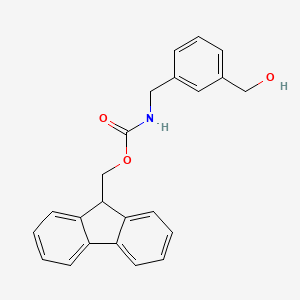
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
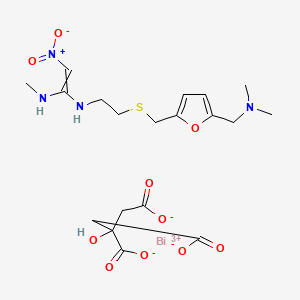
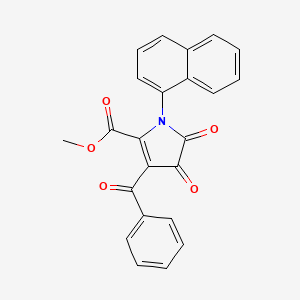
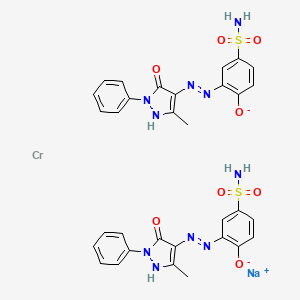
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
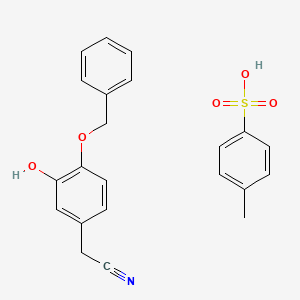
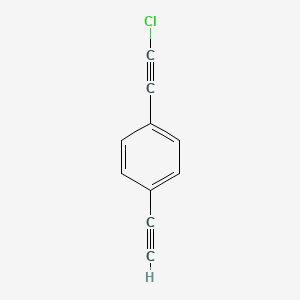
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
